molecular formula C15H20N2 B13870086 2,7-dimethyl-3-piperidin-4-yl-1H-indole

2,7-dimethyl-3-piperidin-4-yl-1H-indole

Cat. No.: B13870086
M. Wt: 228.33 g/mol
InChI Key: RNQYWIZIWVLPMT-UHFFFAOYSA-N
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Description

2,7-Dimethyl-3-piperidin-4-yl-1H-indole is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a piperidine ring fused to an indole core, with methyl groups at positions 2 and 7.

Preparation Methods

The synthesis of 2,7-dimethyl-3-piperidin-4-yl-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,7-dimethylindole with a piperidine derivative in the presence of a suitable catalyst can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2,7-Dimethyl-3-piperidin-4-yl-1H-indole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,7-dimethyl-3-piperidin-4-yl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,7-Dimethyl-3-piperidin-4-yl-1H-indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the indole and piperidine moieties, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

2,7-dimethyl-3-piperidin-4-yl-1H-indole

InChI

InChI=1S/C15H20N2/c1-10-4-3-5-13-14(11(2)17-15(10)13)12-6-8-16-9-7-12/h3-5,12,16-17H,6-9H2,1-2H3

InChI Key

RNQYWIZIWVLPMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)C3CCNCC3

Origin of Product

United States

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